
Inosinylyl-(3'->5')-inosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Inosinylyl-(3’->5’)-inosine is a dinucleotide composed of two inosine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the ribose sugars Inosine itself is a nucleoside that consists of hypoxanthine attached to a ribose sugar
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of inosinylyl-(3’->5’)-inosine typically involves the chemical coupling of two inosine molecules. This can be achieved through phosphoramidite chemistry, which is commonly used for the synthesis of oligonucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and a protecting group strategy to ensure selective formation of the desired phosphodiester bond.
Industrial Production Methods: Industrial production of inosinylyl-(3’->5’)-inosine may involve large-scale chemical synthesis using automated synthesizers designed for oligonucleotide production. These synthesizers can efficiently couple nucleosides in a stepwise manner, allowing for the production of large quantities of the compound with high purity.
化学反应分析
Types of Reactions: Inosinylyl-(3’->5’)-inosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as nucleases.
Oxidation and Reduction: The hypoxanthine moiety can participate in redox reactions, although these are less common.
Substitution: The ribose hydroxyl groups can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with nucleases at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.
Substitution: Often involves the use of protecting groups and selective deprotection steps.
Major Products:
Hydrolysis: Produces inosine monophosphate and free inosine.
Oxidation and Reduction: May yield modified hypoxanthine derivatives.
Substitution: Results in various inosine analogs with altered functional groups.
科学研究应用
Inosinylyl-(3’->5’)-inosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Serves as a substrate for studying the activity of nucleases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential role in antiviral therapies and as a component of synthetic RNA molecules for therapeutic applications.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
作用机制
The mechanism of action of inosinylyl-(3’->5’)-inosine involves its interaction with enzymes that recognize and process nucleotides. It can act as a substrate for nucleases, which cleave the phosphodiester bond, releasing inosine monophosphate and free inosine. Additionally, its hypoxanthine moiety can participate in base-pairing interactions, influencing the structure and function of nucleic acids.
相似化合物的比较
Inosinylyl-(3’->5’)-inosine can be compared with other dinucleotides such as:
Adenylyl-(3’->5’)-adenosine: Composed of two adenosine molecules linked by a phosphodiester bond.
Cytidylyl-(3’->5’)-cytidine: Composed of two cytidine molecules linked by a phosphodiester bond.
Uniqueness: Inosinylyl-(3’->5’)-inosine is unique due to the presence of hypoxanthine, which can engage in specific interactions not possible with other nucleobases. This makes it a valuable tool for studying nucleotide metabolism and enzyme specificity.
属性
CAS 编号 |
32452-39-4 |
|---|---|
分子式 |
C20H23N8O12P |
分子量 |
598.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N8O12P/c29-1-7-14(13(32)20(38-7)28-6-26-10-16(28)22-4-24-18(10)34)40-41(35,36)37-2-8-11(30)12(31)19(39-8)27-5-25-9-15(27)21-3-23-17(9)33/h3-8,11-14,19-20,29-32H,1-2H2,(H,35,36)(H,21,23,33)(H,22,24,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
YMHBNJSSNDWETP-XPWFQUROSA-N |
手性 SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
规范 SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


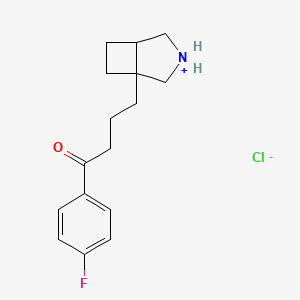


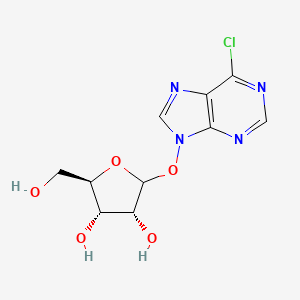
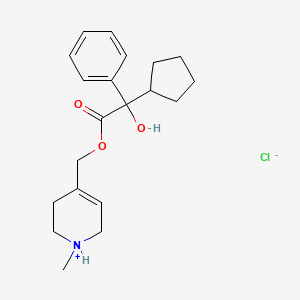
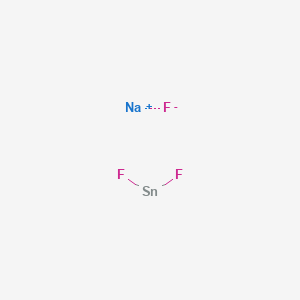

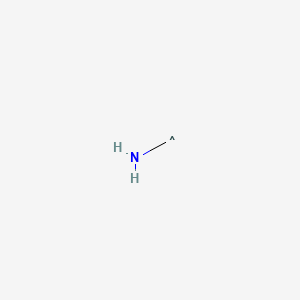

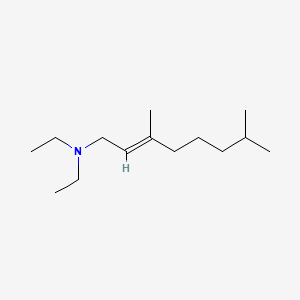


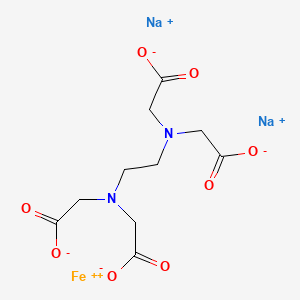
![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
